1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea
Description
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-20(24,18-11-15-5-3-4-6-17(15)26-18)13-22-19(23)21-12-14-7-9-16(25-2)10-8-14/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXTWFCEAPUZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold is typically synthesized via cyclization reactions or functionalization of preformed heterocycles . A common approach involves:
- Friedel-Crafts acylation of thiophene derivatives to introduce ketone groups.
- Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride to achieve regioselective substitution.
For example, 2-acetylbenzo[b]thiophene serves as a key intermediate, synthesized by reacting o-hydroxyacetophenone with chloroacetone under acidic conditions. This intermediate is critical for subsequent reduction and functionalization steps.
Introduction of the 2-Hydroxypropyl Group
The hydroxypropyl side chain is introduced via ketone reduction or Grignard addition :
Urea Bridge Formation
The urea linkage is formed through nucleophilic substitution or carbamate intermediacy :
- Reaction with isocyanates : 1-(Benzo[b]thiophen-2-yl)ethanol derivatives react with 4-methoxybenzyl isocyanate in toluene under acidic catalysis (e.g., HCl) to yield the target urea.
- Carbamate activation : Intermediate carbamates, generated using phenyl chloroformate, undergo ammonolysis to form ureas.
Detailed Synthetic Protocols
Protocol A: Direct Urea Formation via Isocyanate Coupling
- Step 1 : Reduce 2-acetylbenzo[b]thiophene (10 mmol) with NaBH₄ (12 mmol) in methanol at 0–5°C for 2 hours. Quench with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography (yield: 88–92%).
- Step 2 : React the resultant alcohol (5 mmol) with 4-methoxybenzyl isocyanate (5.5 mmol) in dry toluene at 50°C for 6 hours. Acidify with HCl, isolate the precipitate, and recrystallize from ethanol (yield: 75–80%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 50°C |
| Solvent | Toluene |
| Purification | Recrystallization (Ethanol) |
| Yield | 75–80% |
Protocol B: Carbamate-Mediated Synthesis
- Step 1 : Treat 1-(benzo[b]thiophen-2-yl)ethanol (10 mmol) with phenyl chloroformate (12 mmol) in tetrahydrofuran (THF) at 0°C. Stir for 2 hours, then extract with dichloromethane.
- Step 2 : React the carbamate intermediate with 4-methoxybenzylamine (12 mmol) in THF under reflux for 8 hours. Purify via column chromatography (hexane/ethyl acetate, 3:1) to isolate the urea (yield: 70–75%).
Advantages :
- Avoids handling toxic isocyanates directly.
- Higher purity due to intermediate isolation.
Analytical and Purification Techniques
Chromatography
Crystallization
- Recrystallization from ethanol or methanol/water mixtures yields single crystals suitable for X-ray diffraction.
Challenges and Optimization
Stereochemical Control
Yield Improvement
- Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 6 hours) and improves yields by 10–15%.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential:
Research indicates that compounds similar to 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea may exhibit significant biological activities. Preliminary studies suggest that this compound can interact with specific biological targets, such as receptors or enzymes, influencing their activity. For instance, it has been identified as a potential gamma-secretase modulator, which is crucial in the treatment of Alzheimer's disease due to its role in amyloid precursor protein processing.
Synthesis and Characterization:
The synthesis of this compound typically involves multi-step organic reactions, which may include techniques like chromatography for purification. The synthetic routes can be optimized for yield and purity to ensure the compound's efficacy in biological assays. Characterization methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compound.
Polymer Science Applications
Polymer Solar Cells:
The unique structural features of this compound make it suitable for incorporation into polymeric materials. Studies have shown that polymers derived from benzo[b]thiophene can enhance the power conversion efficiency (PCE) of polymer solar cells significantly. Recent advancements indicate that PCEs of 7–8% have been achieved using BDT-based polymers, suggesting that this compound could play a role in developing efficient photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, biological activities, and physicochemical properties of the target compound and its analogs:
Advantages and Limitations
- Advantages of Target Compound :
- Enhanced solubility due to hydroxypropyl and methoxy groups.
- Urea linkage offers versatile hydrogen-bonding interactions.
- Challenges :
- Lack of reported activity data limits direct comparison.
- Synthesis complexity (e.g., stereochemistry of hydroxypropyl chain).
Biological Activity
The compound 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has emerged as a significant subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, binding affinities, and therapeutic implications, supported by data tables and relevant research findings.
Chemical Formula and Molecular Weight
- Molecular Formula : CHNOS
- Molecular Weight : 358.45 g/mol
Structural Characteristics
The compound features a benzo[b]thiophene moiety linked to a hydroxypropyl group and a methoxybenzyl urea functional group. This unique structure is believed to contribute to its biological activity by facilitating interactions with various molecular targets.
This compound has been studied for its interaction with several biological targets, particularly in the context of receptor modulation. Preliminary studies indicate that it may act as a gamma-secretase modulator , which is crucial in the processing of amyloid precursor protein (APP), potentially impacting Alzheimer's disease pathology.
Binding Affinities
Research indicates that the compound exhibits micromolar affinity towards specific receptors, suggesting potential therapeutic applications in neurodegenerative diseases. For instance, similar compounds have shown Ki values around 2.30 μM for certain GPCRs, indicating promising binding characteristics .
Summary of Biological Activities
Study 1: Gamma-Secretase Modulation
A study conducted on related compounds demonstrated their ability to modulate gamma-secretase activity, which is critical for the cleavage of APP into amyloid-beta peptides. The implications of this modulation are significant for Alzheimer's disease treatment strategies, highlighting the therapeutic potential of derivatives like this compound.
Study 2: Receptor Interaction Studies
Further investigations into the binding properties of this compound revealed that it interacts with specific GPCRs, which play essential roles in various physiological processes. The binding affinities observed suggest that this compound could be developed into a therapeutic agent targeting these receptors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea, and what purification techniques are critical for high yield?
- Answer : The synthesis typically involves a multi-step approach starting with functionalization of the benzo[b]thiophene core. Gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles is a foundational step, followed by introducing hydroxypropyl and methoxybenzyl groups via nucleophilic substitution or coupling reactions . Chromatography (e.g., column or flash) is essential for purification, particularly to separate regioisomers and byproducts. Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical for yields exceeding 70% .
Q. How is the molecular structure of this compound characterized, and what analytical methods validate its purity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and functional group integrity. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity . X-ray crystallography, using software like SHELXL, resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Structural analogs exhibit antimicrobial (e.g., Gram-positive bacteria inhibition) and anticancer activity (e.g., apoptosis induction in solid tumor cell lines via caspase-3 activation) . These findings are derived from in vitro assays such as MTT cytotoxicity screening .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, particularly in SAR studies targeting enzyme inhibition?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ determination methods). Orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and computational docking (using Schrödinger Suite or AutoDock) clarify target engagement. For example, the urea moiety may interact with ATP-binding pockets in kinases, but off-target effects require validation via kinome-wide profiling .
Q. What challenges arise in optimizing synthetic routes for scale-up, and how are reaction conditions tailored to improve reproducibility?
- Answer : Key challenges include controlling exothermic reactions during cyclization and minimizing racemization in hydroxypropyl intermediates. Flow chemistry improves heat dissipation and mixing efficiency for gold-catalyzed steps . Solvent selection (e.g., switching from THF to DMF) enhances solubility of hydrophobic intermediates, reducing side-product formation .
Q. How do crystallographic studies inform structure-based drug design, and what limitations exist in resolving disordered regions?
- Answer : SHELX-refined crystal structures reveal torsional angles between the benzo[b]thiophene and urea moieties, guiding modifications to enhance binding affinity. However, flexible regions (e.g., methoxybenzyl side chains) often show disorder, requiring complementary techniques like cryo-EM or molecular dynamics simulations .
Q. What methodologies are used to investigate metabolic stability and toxicity in preclinical models?
- Answer : Liver microsome assays (human/rodent) assess Phase I/II metabolism, while LC-MS/MS identifies metabolites. Ames tests and hERG channel inhibition studies evaluate genotoxicity and cardiotoxicity. For example, hydroxylation at the methoxybenzyl group is a common metabolic pathway requiring structural blocking .
Methodological Guidance
- Synthesis Optimization : Use Design of Experiments (DoE) to map the impact of variables (e.g., catalyst loading, solvent ratio) on yield .
- Data Contradiction Resolution : Combine in silico docking with biophysical assays (e.g., SPR or ITC) to validate target interactions .
- Crystallographic Refinement : Apply TWINABS in SHELXL to correct for twinning in crystals with Z′ > 1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
